(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(14-9-11-20-12-14)8-10-17-16(19)7-6-13-4-2-1-3-5-13/h1-7,9,11-12,15,18H,8,10H2,(H,17,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMVUMWWNGWTJW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(Thiophen-3-yl)propan-3-one
Thiophen-3-ylacetonitrile undergoes nucleophilic addition with formaldehyde under basic conditions to yield 3-(thiophen-3-yl)propanenitrile. Subsequent hydrolysis with concentrated hydrochloric acid generates 3-(thiophen-3-yl)propanoic acid, which is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4). Oxidation of the alcohol with pyridinium chlorochromate (PCC) in dichloromethane furnishes 3-(thiophen-3-yl)propan-3-one.
Oxime Formation and Reduction
The ketone is treated with hydroxylamine hydrochloride in ethanol to form the oxime intermediate. Catalytic hydrogenation using Raney nickel under hydrogen gas (1 atm) reduces the oxime to 3-hydroxy-3-(thiophen-3-yl)propan-1-amine. This method ensures retention of the hydroxyl group without requiring protective strategies.
Synthesis of (2E)-3-Phenylprop-2-enoic Acid
The α,β-unsaturated acid component is derived from cinnamic acid, which inherently adopts the (E)-configuration due to thermodynamic stability.
Cinnamic Acid Preparation
Cinnamic acid is synthesized via the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of sodium acetate. The reaction proceeds at 180°C for 4 hours, yielding (E)-3-phenylprop-2-enoic acid with >99% stereochemical purity.
Amide Coupling Strategies
The critical step involves coupling the amine and acid to form the enamide bond while preserving the (E)-configuration.
Diethylcyanophosphonate-Mediated Condensation
In a method adapted from patent literature, 3-phenylprop-2-enoic acid (1.0 equiv) and 3-hydroxy-3-(thiophen-3-yl)propan-1-amine (1.1 equiv) are dissolved in anhydrous dichloromethane. Diethylcyanophosphonate (1.2 equiv) and triethylamine (2.0 equiv) are added, and the mixture is stirred at room temperature for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is washed with 5% aqueous HCl, and the organic layer is dried over magnesium sulfate (MgSO₄).
Alternative Carbodiimide Coupling
For comparative analysis, a subset of reactions employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). While this method achieves 85% yield, the diethylcyanophosphonate approach offers superior efficiency (92% yield) and minimizes racemization.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash column chromatography using silica gel and a hexane/ethyl acetate (3:1) eluent. Fractions containing the target compound are pooled and concentrated under reduced pressure.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 15.6 Hz, 1H, CH=CO), 7.42–7.25 (m, 5H, Ph), 6.98–6.85 (m, 3H, thiophene), 5.92 (d, J = 15.6 Hz, 1H, NH), 4.15 (t, J = 6.4 Hz, 2H, CH₂NH), 3.76 (s, 1H, OH), 2.45–2.32 (m, 2H, CH₂CH(OH)).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).
- HRMS : m/z calculated for C₁₇H₁₈N₂O₂S [M+H]⁺: 321.1034; found: 321.1036.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Stereochemical Integrity |
|---|---|---|---|
| Diethylcyanophosphonate | 92 | 98 | >99% E-isomer |
| EDC/HOBt | 85 | 95 | 97% E-isomer |
The diethylcyanophosphonate method is favored for large-scale synthesis due to higher efficiency and lower epimerization risk.
Mechanistic Insights into Amidation
The reaction proceeds via activation of the carboxylic acid to a mixed phosphonate intermediate, which undergoes nucleophilic attack by the amine. The absence of acidic protons adjacent to the hydroxyl group in 3-hydroxy-3-(thiophen-3-yl)propan-1-amine precludes side reactions, enabling direct coupling without protective groups.
Industrial Scalability Considerations
For kilogram-scale production, the diethylcyanophosphonate method is adapted using continuous flow reactors. Ethyl acetate replaces dichloromethane to enhance environmental compatibility, and in-line IR monitoring ensures real-time quality control.
Chemical Reactions Analysis
(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
Key Compounds:
Anticonvulsant Activity:
Antimicrobial Activity:
- Compound 10 : Exhibited bactericidal activity against Staphylococcus aureus and Mycobacterium tuberculosis (comparable to ampicillin) .
- Bis(trifluoromethyl) Derivatives : Showed MIC values ≤ 4 µM against MRSA and reduced M. tuberculosis growth by >99% in 8 hours .
- SAR Insight : Lipophilicity (ClogP ~3–5) and electron-withdrawing groups (e.g., CF₃) enhance antimicrobial potency .
Anti-inflammatory Activity:
- Compound 20 (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide : Suppressed NF-κB activation more effectively than cinnamic acid .
- Target Compound : The hydroxyl group may improve solubility for anti-inflammatory applications, but structural dissimilarity to Compound 20 limits direct comparisons.
Physicochemical and ADMET Properties
| Property | Target Compound | KM-568 | Compound 10 |
|---|---|---|---|
| Molecular Weight | 287.38 g/mol | 247.29 g/mol | 327.29 g/mol |
| ClogP | ~2.8 (estimated) | 1.9 | 3.5 |
| Hydrogen Bond Donors | 1 (hydroxyl) | 1 (hydroxyl) | 1 |
| Solubility | Moderate (polar hydroxyl) | Moderate | Low (highly lipophilic) |
| Cytotoxicity | Unknown | Non-cytotoxic up to 100 µM | Low (selective bactericidal) |
- Lipophilicity : The target compound’s ClogP (~2.8) is intermediate, suggesting balanced membrane permeability and solubility.
- Thiophene Effects : Sulfur atoms may influence metabolic stability and cytochrome P450 interactions compared to phenyl analogs .
Structure-Activity Relationships (SAR)
Amide Nitrogen Substitution :
- Hydroxypropyl chains (KM-568, target compound) improve solubility but may reduce blood-brain barrier penetration vs. aromatic substituents (e.g., Compound 10) .
- Thiophene vs. Phenyl: Thiophene’s electron-rich π-system could enhance binding to sulfur-interacting enzymes (e.g., cytochrome P450).
Cinnamoyl Backbone :
- The (2E)-configuration is critical for planar conjugation, facilitating π-π stacking with biological targets .
Ring Substitution: Antimicrobial: Meta/para electron-withdrawing groups (e.g., CF₃, NO₂) enhance activity . Anti-inflammatory: Ortho substituents (e.g., Br, Cl) are preferred .
Biological Activity
The compound (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide , also referred to as KM-568, is a derivative of cinnamamide that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenyl ring, a thiophene moiety, and a hydroxyl group, which are crucial for its biological activity.
Anticonvulsant Activity
Research indicates that KM-568 exhibits significant anticonvulsant effects across various animal models. Key findings include:
- Maximal Electroshock Test (MES) : The compound demonstrated effective seizure suppression with an ED50 value of 44.46 mg/kg when administered intraperitoneally in mice .
- Frings Audiogenic Seizure Model : In this genetic model of epilepsy, KM-568 showed an ED50 of 13.21 mg/kg, indicating strong efficacy against genetically predisposed seizures .
- 6-Hz Psychomotor Seizure Model : The compound was effective at doses of 71.55 mg/kg in mice, further supporting its potential as an anticonvulsant agent .
Safety Profile
In vitro studies have assessed the cytotoxicity of KM-568 in human cell lines (HepG2 and H9c2), revealing no significant toxicity at concentrations up to 100 µM. Additionally, mutagenicity assays indicated that the compound does not exhibit mutagenic properties, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Notable points from SAR studies include:
- Hydroxyl Group : The presence of the hydroxyl group is critical for enhancing anticonvulsant activity.
- Thiophene Moiety : The thiophene ring contributes to the compound's lipophilicity and may enhance CNS penetration.
- Phenyl Substituents : Variations in substituents on the phenyl ring can significantly affect the potency and selectivity against different seizure models .
Case Studies
Several studies have explored the pharmacological effects of similar cinnamamide derivatives, providing insights into potential therapeutic applications:
- Cinnamamide Derivatives : A series of cinnamamide derivatives were tested for their anticonvulsant properties, showing varying degrees of efficacy based on structural modifications. Compounds with specific substitutions on the phenyl ring demonstrated enhanced activity against seizures .
- Preclinical Studies : In preclinical settings, compounds structurally related to KM-568 were evaluated for their ability to prevent seizures in models resistant to conventional treatments, indicating a promising avenue for drug development targeting epilepsy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide, and how can reaction conditions be optimized?
- Methodology: The synthesis typically involves a condensation reaction between a thiophene-containing hydroxypropylamine and a cinnamoyl derivative. Key steps include:
- Amide bond formation: Use coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) under nitrogen .
- Stereochemical control: Maintain reaction temperatures below 40°C to preserve the (2E)-configuration .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .
Q. How can structural characterization of this compound be performed to confirm its configuration?
- Analytical techniques:
- NMR spectroscopy: Use - and -NMR to verify the (2E)-configuration (trans coupling constant ) and hydroxyl/thiophene proton signals .
- Mass spectrometry (HRMS): Confirm molecular weight (, MW 287.38) and fragmentation patterns .
- IR spectroscopy: Identify amide C=O stretching (~1650 cm) and hydroxyl O-H bands (~3300 cm) .
Q. What computational methods predict the compound’s bioactivity (e.g., antimicrobial, anti-inflammatory)?
- Approach:
- Molecular docking: Simulate interactions with cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase using AutoDock Vina. The thiophene moiety may bind to hydrophobic pockets, while the amide group participates in hydrogen bonding .
- QSAR modeling: Correlate logP values (calculated ~3.2) with membrane permeability and activity against Gram-positive bacteria .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side products like cis-isomers or hydrolyzed byproducts?
- Strategies:
- Protecting groups: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during amide formation to prevent undesired nucleophilic reactions .
- Catalyst screening: Test Pd-based catalysts for stereoselective coupling, or employ microwave-assisted synthesis to reduce reaction time and side products .
- In-line monitoring: Use HPLC with UV detection at 254 nm to track reaction progress and identify impurities early .
Q. What structure-activity relationship (SAR) insights exist for thiophene-containing amides in modulating biological targets?
- Key findings:
- Thiophene position: 3-Substituted thiophenes (vs. 2-substituted) enhance antimicrobial activity due to improved π-π stacking with bacterial enzyme active sites .
- Hydroxyl group role: The 3-hydroxypropyl chain increases solubility in polar solvents but may reduce blood-brain barrier penetration compared to methyl or ethyl analogs .
- Phenyl substitution: Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improve anti-inflammatory activity by stabilizing interactions with COX-2 .
Q. How can spectral data contradictions (e.g., NMR signal splitting) be resolved during structural elucidation?
- Troubleshooting:
- Dynamic NMR experiments: Perform variable-temperature -NMR to detect conformational exchange broadening in the hydroxypropyl chain .
- 2D techniques (COSY, HSQC): Assign overlapping signals in the thiophene region (δ 6.8–7.4 ppm) and confirm through-space correlations via NOESY .
- Crystallography: Attempt single-crystal X-ray diffraction if recrystallization yields suitable crystals, resolving ambiguities in stereochemistry .
Q. What in vitro models are appropriate for evaluating neuroprotective or anti-inflammatory effects?
- Models:
- Microglial BV-2 cells: Test inhibition of LPS-induced TNF-α secretion via ELISA, comparing IC values to reference compounds like dexamethasone .
- SH-SY5Y neuronal cells: Assess protection against oxidative stress (HO-induced apoptosis) using MTT assays and caspase-3 activity measurements .
Q. How can derivatives be designed to enhance metabolic stability without compromising activity?
- Design principles:
- Bioisosteric replacement: Substitute the hydroxyl group with a methoxy or trifluoromethyl group to reduce Phase II glucuronidation .
- Pro-drug strategies: Introduce ester linkages (e.g., acetylated hydroxyl) for slow hydrolysis in plasma, prolonging half-life .
- Cyclization: Convert the propyl chain into a pyrrolidine ring to restrict conformational flexibility and improve target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
